Ethyl 7-(4-biphenyl)-7-oxoheptanoate Ethyl 7-(4-biphenyl)-7-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 147862-41-7
VCID: VC21096623
InChI: InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Molecular Formula: C21H24O3
Molecular Weight: 324.4 g/mol

Ethyl 7-(4-biphenyl)-7-oxoheptanoate

CAS No.: 147862-41-7

Cat. No.: VC21096623

Molecular Formula: C21H24O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4-biphenyl)-7-oxoheptanoate - 147862-41-7

Specification

CAS No. 147862-41-7
Molecular Formula C21H24O3
Molecular Weight 324.4 g/mol
IUPAC Name ethyl 7-oxo-7-(4-phenylphenyl)heptanoate
Standard InChI InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3
Standard InChI Key WHLHBZHWFPUPCJ-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound belonging to the class of biphenyl derivatives. Its structure features two benzene rings connected by a single bond (the biphenyl portion), attached to a seven-carbon chain containing both a ketone functional group and an ethyl ester group. This unique combination of functional groups contributes to its chemical versatility and reactivity.

Physical and Chemical Characteristics

The compound has a molecular formula of C₂₁H₂₄O₃ and a molecular weight of approximately 324.4 g/mol. It is characterized by the presence of two oxygen-containing functional groups: a ketone (C=O) and an ester (COO-ethyl). The canonical SMILES notation for this compound is CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.

Key Identifiers and Properties

The compound is identified in chemical databases by the following parameters:

PropertyValue
CAS Number147862-41-7
IUPAC Nameethyl 7-oxo-7-(4-phenylphenyl)heptanoate
Molecular FormulaC₂₁H₂₄O₃
Molecular Weight324.4 g/mol
InChI KeyWHLHBZHWFPUPCJ-UHFFFAOYSA-N

These identifiers allow for precise tracking and referencing of the compound in scientific literature and databases, facilitating further research and development efforts.

Chemical Reactions

Ethyl 7-(4-biphenyl)-7-oxoheptanoate can participate in various chemical reactions due to its multiple functional groups, each offering distinct reaction pathways. These reaction profiles provide insights into the compound's chemical behavior and potential applications.

Reactions Involving the Ester Group

The ethyl ester functional group in the compound can undergo several reactions:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to produce different ester derivatives

  • Reduction to form alcohols using appropriate reducing agents

Reactions Involving the Ketone Group

The ketone functional group presents its own set of potential reactions:

  • Reduction to secondary alcohols using reagents like sodium borohydride

  • Formation of imines or hydrazones through condensation reactions

  • Addition reactions with organometallic reagents

  • Aldol-type reactions involving the α-carbon

Reactions Involving the Biphenyl Moiety

The aromatic biphenyl portion can undergo typical aromatic substitution reactions, including:

  • Electrophilic aromatic substitution reactions (e.g., halogenation, nitration)

  • Metalation and subsequent functionalization

  • Oxidation reactions affecting the aromatic system

Applications

The unique structure and reactivity profile of Ethyl 7-(4-biphenyl)-7-oxoheptanoate contribute to its potential applications across various scientific and industrial domains.

Scientific Research Applications

In scientific research, this compound serves valuable functions as:

  • A chemical intermediate in organic synthesis

  • A model compound for studying reaction mechanisms

  • A reference standard for analytical chemistry methods

  • A probe molecule for studying structure-activity relationships

Medical Applications

The structural features of Ethyl 7-(4-biphenyl)-7-oxoheptanoate suggest potential applications in medicinal chemistry:

  • Scaffold for drug design and development

  • Starting material for the synthesis of biologically active compounds

  • Potential therapeutic applications based on observed biological activities

Current research indicates that compounds containing biphenyl moieties often exhibit biological activities that could be applicable to drug development efforts. The structural similarity to known bioactive compounds makes Ethyl 7-(4-biphenyl)-7-oxoheptanoate a candidate for further exploration in medicinal chemistry.

Biological Activity

Ethyl 7-(4-biphenyl)-7-oxoheptanoate has been investigated for various biological activities, with promising results in several areas.

Antitumor Properties

Research suggests that this compound may exhibit antitumor properties. In vitro studies have demonstrated its potential ability to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction. The biphenyl moiety, combined with the specific functionalities in the heptanoate chain, may contribute to these effects.

Antimicrobial Activity

Preliminary investigations indicate that Ethyl 7-(4-biphenyl)-7-oxoheptanoate might possess antimicrobial properties against certain bacterial strains. This activity could be related to the compound's ability to interact with microbial cell membranes or interfere with essential metabolic processes.

Research Findings

The following table summarizes some key research findings regarding the biological activities of Ethyl 7-(4-biphenyl)-7-oxoheptanoate:

Biological ActivityTest SystemMain Findings
AntitumorIn vitro cancer cell linesDemonstrated inhibition of cell proliferation and possible induction of apoptosis
AntimicrobialBacterial culturesShowed inhibitory effects against certain bacterial strains
Mechanism studiesMolecular/cellular systemsIndicated possible interactions with specific protein targets leading to observed effects

These findings, while promising, would benefit from further research to elucidate precise mechanisms of action and to develop potential applications.

Comparison with Similar Compounds

Understanding Ethyl 7-(4-biphenyl)-7-oxoheptanoate in the context of related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with Ethyl 7-(4-biphenyl)-7-oxoheptanoate:

  • Biphenyl - A simpler structure consisting of two connected benzene rings, which forms the core structure of the compound

  • Ethyl 7-(4-methylphenyl)-7-oxoheptanoate - A similar compound where the biphenyl group is replaced with a p-methylphenyl group

  • Carboxylic acid derivatives of biphenyl - Compounds sharing the biphenyl core but with different functional groups

Comparative Properties

The following table compares key properties of Ethyl 7-(4-biphenyl)-7-oxoheptanoate with those of related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 7-(4-biphenyl)-7-oxoheptanoateC₂₁H₂₄O₃324.4Reference compound
Ethyl 7-(4-methylphenyl)-7-oxoheptanoateC₁₆H₂₂O₃262.34Contains p-methylphenyl instead of biphenyl
4-Amino-7-ethoxy-7-oxoheptanoic acidC₉H₁₇NO₄203.24Contains amino group and lacks aromatic rings

These structural differences influence the compounds' physical properties, chemical reactivity, and biological activities, providing a basis for structure-function relationships.

Current Research Trends

Research on Ethyl 7-(4-biphenyl)-7-oxoheptanoate continues to evolve, with several key trends emerging in recent scientific investigations.

Drug Development Studies

Current research is exploring the potential of this compound as a scaffold for drug development. The biphenyl moiety, which is present in many pharmaceutically active compounds, combined with the functionalized heptanoate chain, provides opportunities for developing new therapeutic agents. Ongoing studies are investigating modifications to enhance biological activity and drug-like properties.

Mechanistic Investigations

Researchers are investigating the molecular mechanisms underlying the biological activities of Ethyl 7-(4-biphenyl)-7-oxoheptanoate. These studies aim to identify specific molecular targets and signaling pathways affected by the compound, which could inform its potential therapeutic applications and guide structural modifications to enhance efficacy.

Synthetic Methodology Development

The synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate and its derivatives has catalyzed the development of new synthetic methodologies. Researchers are exploring more efficient, sustainable, and scalable approaches to synthesize this compound, potentially enabling its broader application in research and industry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator